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molecular formula C8H4F3NS B144063 5-(Trifluoromethyl)-1,3-benzothiazole CAS No. 131337-62-7

5-(Trifluoromethyl)-1,3-benzothiazole

Cat. No. B144063
M. Wt: 203.19 g/mol
InChI Key: ODSGKKPRKQLYDA-UHFFFAOYSA-N
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Patent
US09221809B2

Procedure details

Into a solution of 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol (500 mg, 2.13 mmol, 1.00 equiv) in acetic acid (15.0 mL) was added Fe (1.2 g, 10.00 equiv). The resulting solution was heated for 3 h at 110° C. in an oil bath. The solid was filtered out and washed with ethyl acetate. The filtrate was concentrated under reducing pressure, dissolved in 30 mL of ethyl acetate, washed with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine respectively and dried over anhydrous sodium sulfate. Filtration and evaporation of the solvent provided 0.45 g (crude) of the title compound, which was used for next step without further purification. MS m/z [M+H]+ (ESI): 204
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9](S)=[N:8][C:7]=2[CH:12]=1>C(O)(=O)C.[Fe]>[F:14][C:2]([F:1])([F:13])[C:3]1[CH:4]=[CH:5][C:6]2[S:10][CH:9]=[N:8][C:7]=2[CH:12]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC(C=1C=CC2=C(N=C(S2)S)C1)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered out
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 30 mL of ethyl acetate
WASH
Type
WASH
Details
washed with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine respectively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC2=C(N=CS2)C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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